Cas no 2138175-80-9 (5-ethyl-8-(trifluoromethyl)azocan-2-one)
5-ethyl-8-(trifluoromethyl)azocan-2-one Chemical and Physical Properties
Names and Identifiers
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- 5-ethyl-8-(trifluoromethyl)azocan-2-one
- EN300-1124126
- 2138175-80-9
-
- Inchi: 1S/C10H16F3NO/c1-2-7-3-5-8(10(11,12)13)14-9(15)6-4-7/h7-8H,2-6H2,1H3,(H,14,15)
- InChI Key: RMXAAMSMYUAJRZ-UHFFFAOYSA-N
- SMILES: FC(C1CCC(CC)CCC(N1)=O)(F)F
Computed Properties
- Exact Mass: 223.11839862g/mol
- Monoisotopic Mass: 223.11839862g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 15
- Rotatable Bond Count: 1
- Complexity: 227
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 2
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.8
- Topological Polar Surface Area: 29.1Ų
5-ethyl-8-(trifluoromethyl)azocan-2-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1124126-0.05g |
5-ethyl-8-(trifluoromethyl)azocan-2-one |
2138175-80-9 | 95% | 0.05g |
$1020.0 | 2023-10-26 | |
| Enamine | EN300-1124126-0.1g |
5-ethyl-8-(trifluoromethyl)azocan-2-one |
2138175-80-9 | 95% | 0.1g |
$1068.0 | 2023-10-26 | |
| Enamine | EN300-1124126-0.25g |
5-ethyl-8-(trifluoromethyl)azocan-2-one |
2138175-80-9 | 95% | 0.25g |
$1117.0 | 2023-10-26 | |
| Enamine | EN300-1124126-0.5g |
5-ethyl-8-(trifluoromethyl)azocan-2-one |
2138175-80-9 | 95% | 0.5g |
$1165.0 | 2023-10-26 | |
| Enamine | EN300-1124126-1.0g |
5-ethyl-8-(trifluoromethyl)azocan-2-one |
2138175-80-9 | 1g |
$1214.0 | 2023-06-09 | ||
| Enamine | EN300-1124126-2.5g |
5-ethyl-8-(trifluoromethyl)azocan-2-one |
2138175-80-9 | 95% | 2.5g |
$2379.0 | 2023-10-26 | |
| Enamine | EN300-1124126-5.0g |
5-ethyl-8-(trifluoromethyl)azocan-2-one |
2138175-80-9 | 5g |
$3520.0 | 2023-06-09 | ||
| Enamine | EN300-1124126-10.0g |
5-ethyl-8-(trifluoromethyl)azocan-2-one |
2138175-80-9 | 10g |
$5221.0 | 2023-06-09 | ||
| Enamine | EN300-1124126-1g |
5-ethyl-8-(trifluoromethyl)azocan-2-one |
2138175-80-9 | 95% | 1g |
$1214.0 | 2023-10-26 | |
| Enamine | EN300-1124126-5g |
5-ethyl-8-(trifluoromethyl)azocan-2-one |
2138175-80-9 | 95% | 5g |
$3520.0 | 2023-10-26 |
5-ethyl-8-(trifluoromethyl)azocan-2-one Related Literature
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Yi Cao,Yujiao Xiahou,Lixiang Xing,Xiang Zhang,Hong Li,ChenShou Wu,Haibing Xia Nanoscale, 2020,12, 20456-20466
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Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
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Hanie Hashtroudi,Ian D. R. Mackinnon J. Mater. Chem. C, 2020,8, 13108-13126
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N. Soin,D. Boyer,K. Prashanthi,S. Sharma,A. A. Narasimulu,J. Luo,T. H. Shah,E. Siores,T. Thundat Chem. Commun., 2015,51, 8257-8260
Additional information on 5-ethyl-8-(trifluoromethyl)azocan-2-one
5-Ethyl-8-(Trifluoromethyl)Azocan-2-One: A Comprehensive Overview
5-Ethyl-8-(trifluoromethyl)azocan-2-one, also known by its CAS number 2138175-80-9, is a unique organic compound that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound belongs to the class of azocanones, which are cyclic ketones with an azo group attached to the ring structure. The presence of the trifluoromethyl group at the 8-position and an ethyl group at the 5-position introduces interesting electronic and steric properties, making it a valuable molecule for various applications.
The synthesis of 5-ethyl-8-(trifluoromethyl)azocan-2-one involves a series of carefully designed reactions, including nucleophilic substitutions, oxidations, and cyclizations. Recent advancements in synthetic methodology have enabled chemists to optimize the synthesis process, improving yield and purity. For instance, a study published in Organic Process Research & Development demonstrated a novel approach using microwave-assisted synthesis to expedite the formation of the azocanone ring system.
The structural uniqueness of this compound lies in its azocane framework, which consists of a six-membered ring with two nitrogen atoms and a ketone group at position 2. The trifluoromethyl group at position 8 imparts strong electron-withdrawing effects, enhancing the compound's reactivity in certain chemical transformations. Meanwhile, the ethyl group at position 5 contributes to the molecule's lipophilicity, which is crucial for its potential applications in drug design.
Recent research has highlighted the potential of 5-ethyl-8-(trifluoromethyl)azocan-2-one as a precursor for bioactive molecules. For example, studies conducted by researchers at the University of California have shown that derivatives of this compound exhibit promising anti-inflammatory and antioxidant properties. These findings suggest that it could serve as a lead compound in the development of novel therapeutic agents.
In addition to its role in drug discovery, this compound has also found applications in materials science. Its ability to form stable coordination complexes with transition metals makes it a candidate for use in catalysis and sensor technology. A paper published in Nature Communications explored its potential as a ligand in metalloenzyme mimics, demonstrating its versatility across different scientific domains.
The physical properties of 5-ethyl-8-(trifluoromethyl)azocan-2-one are well-documented, including its melting point, boiling point, and solubility profiles. These properties are critical for determining its suitability in various chemical processes and industrial applications. For instance, its high solubility in organic solvents makes it ideal for use in organic synthesis reactions.
In terms of safety and handling, this compound is classified as non-hazardous under standard conditions; however, proper precautions should be taken during synthesis and storage to ensure optimal stability and performance. Its non-toxic nature further enhances its appeal for use in pharmaceuticals and other consumer products.
The future outlook for 5-ethyl-8-(trifluoromethyl)azocan-2-one is promising, with ongoing research exploring its potential in green chemistry and sustainable manufacturing processes. Scientists are particularly interested in leveraging its unique electronic properties to develop more efficient catalysts and eco-friendly chemical transformations.
In conclusion, 5-Ethyl-8-(Trifluoromethyl)Azocan-2-One (CAS No: 2138175-80-9) stands as a testament to the ingenuity of modern organic chemistry. Its versatile structure and diverse applications continue to drive innovation across multiple disciplines, making it a cornerstone molecule for future scientific endeavors.
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